Deschloro Lapatinib is a derivative of Lapatinib, a well-known dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor and human epidermal growth factor receptor 2. This compound has garnered attention due to its potential applications in treating various cancers, particularly those that are resistant to conventional therapies. Deschloro Lapatinib is classified under the category of small-molecule inhibitors, specifically designed to disrupt signaling pathways involved in tumor growth and proliferation.
Deschloro Lapatinib is synthesized from Lapatinib, which is commercially available and has been extensively studied for its efficacy and safety profile in oncology. The compound is classified as an antineoplastic agent, functioning primarily through the inhibition of specific tyrosine kinases associated with cancer cell signaling pathways. Its chemical formula is with a CAS number of 633370-23-7 .
The synthesis of Deschloro Lapatinib typically involves the modification of the Lapatinib structure by removing the chlorine atom from the aromatic ring. Various methods can be employed, including:
For instance, one method may involve the use of sodium borohydride in a solvent such as ethanol or dimethyl sulfoxide to facilitate the reduction reaction. The reaction conditions, including temperature and time, are crucial for optimizing yield and purity .
The molecular structure of Deschloro Lapatinib can be visualized using various computational chemistry tools that allow for 3D modeling based on its chemical formula. The compound retains the core structure of Lapatinib while lacking one chlorine atom, which may influence its binding affinity and biological activity.
Deschloro Lapatinib undergoes several chemical reactions that are critical for its biological activity:
The reactivity profile can be studied using various assays that measure enzyme inhibition and cellular responses in cancer cell lines .
Deschloro Lapatinib acts primarily by inhibiting the phosphorylation processes mediated by tyrosine kinases associated with epidermal growth factor receptor and human epidermal growth factor receptor 2. By blocking these receptors:
The efficacy of Deschloro Lapatinib can be quantified through IC50 values in various assays, demonstrating its potency compared to other inhibitors in clinical use .
Deschloro Lapatinib exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for drug delivery systems .
Deschloro Lapatinib holds potential applications in various scientific fields:
Research continues into optimizing its therapeutic index while minimizing adverse effects associated with similar compounds .
Deschloro lapatinib (N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-((2-(methylsulfonylethyl)aminomethyl)furan-2-yl]quinazolin-4-amine) results from selective chlorine removal at the C3 position of its quinazolinamine core. This modification alters electronic properties while retaining the compound’s affinity for HER2/EGFR kinases. Key dehalogenation strategies include:
Table 1: Comparative Analysis of Dehalogenation Methods
| Method | Catalyst System | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pd-catalyzed reductive | Pd(OAc)₂/XPhos | 80 | 95 | >99% mono-dehalogenation |
| Cu-photochemical | Cu(I)/UV-254nm | 25 | 88 | 93% C3-specific |
| Catalytic hydrogenation | Pd/C/NH₄HCO₂ | 50 | 99 | 97% aryl-Cl only |
Deschloro lapatinib emerges as a critical genotoxic impurity (threshold: <1 ppm) during lapatinib ditosylate monohydrate synthesis. It forms primarily through two pathways:
HPLC-MS/MS methods enable precise quantification:
Table 2: Key Impurities in Lapatinib Ditosylate Synthesis
| Impurity | CAS Number | Origin | HPLC RT (min) | Acceptance Limit |
|---|---|---|---|---|
| Deschloro lapatinib | 633370-23-7 | Incomplete chlorination/reduction | 8.2 | <1 ppm |
| O-De(3-fluorobenzyl) lapatinib | 1268997-70-1 | Ether cleavage | 11.5 | <0.5% |
| N-De[2-(methylsulfonyl)ethyl] lapatinib | 697299-82-4 | Hydrolysis | 6.7 | <0.3% |
| 5-furan-2-carboxylic acid derivative | 1152131-73-1 | Overoxidation | 9.9 | <0.2% |
Selective dechlorination of lapatinib derivatives requires catalysts that discriminate between aryl chloride and electron-deficient heterocycles. Advanced systems include:
Synthetic routes to deschloro lapatinib diverge significantly in efficiency between solid-phase (SPPS) and solution-phase approaches:
Table 3: Synthesis Method Comparison
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Overall yield | 45–50% | 62–68% |
| Purity (crude product) | 70–75% | 72–78% |
| Scalability | Multi-kilogram | <5 g per batch |
| Purification needs | Column chromatography | HPLC post-cleavage |
| Key advantage | Industrial adaptability | Reduced side reactions |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: